molecular formula C14H11ClN4O4S2 B11419582 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11419582
M. Wt: 398.8 g/mol
InChI Key: YEWSVSHCIMQGJE-UHFFFAOYSA-N
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Description

5-Chloro-2-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is an organic compound with a complex structure that includes a pyrimidine ring, a benzothiazole moiety, and various functional groups such as chloro, methanesulfonyl, and methoxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the benzothiazole moiety, and functionalization with chloro, methanesulfonyl, and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with adjustments to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Chloro-2-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

Compared to similar compounds, 5-chloro-2-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C14H11ClN4O4S2

Molecular Weight

398.8 g/mol

IUPAC Name

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H11ClN4O4S2/c1-23-7-3-4-9-10(5-7)24-13(17-9)19-12(20)11-8(15)6-16-14(18-11)25(2,21)22/h3-6H,1-2H3,(H,17,19,20)

InChI Key

YEWSVSHCIMQGJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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